2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine
Overview
Description
2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine is an organic compound characterized by a pyridine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group at the 5-position
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and organic groups in its target of action.
Mode of Action
Based on its structural similarity to other compounds, it might participate in reactions involving transition metals and organic groups . For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a transition metal (like palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , suggesting that this compound might affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Compounds with similar structures, such as 3,4-dichloromethylphenidate, are primarily metabolized through hydrolysis of the ester bond into a corresponding acid, which is then primarily excreted in urine .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit stability and efficacy under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine typically involves the reaction of 3,4-dichlorophenyl derivatives with pyridine precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated pyridine in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atoms can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in Mitsunobu reactions.
3,4-Dichlorophenyl isocyanate: Used in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and the dichlorophenyl group at the 2-position make it a versatile compound for various applications.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOISRILUOZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692692 | |
Record name | 6-(3,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-85-2 | |
Record name | 6-(3,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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